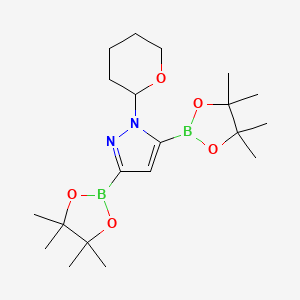

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The systematic nomenclature of 1-(tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated with the Chemical Abstracts Service registry number 1256360-29-8, establishing its unique chemical identity within global databases. Alternative nomenclature includes the systematic name 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3,5-diboronic acid, pinacol ester, which emphasizes the dual boronic acid derivatization. The compound may also be referenced as 1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, utilizing the simplified oxan nomenclature for the tetrahydropyran ring system.

The structural classification places this compound within the broader category of pyrazole-based boronic esters, specifically as a diboronic ester derivative. The pyrazole core structure, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms, forms the central scaffold upon which the various substituents are arranged. The tetrahydropyran moiety serves as a protecting group attached to the nitrogen atom at position 1 of the pyrazole ring, while the two boronic ester groups occupy positions 3 and 5. This substitution pattern creates a symmetrical molecule with enhanced reactivity potential due to the dual boronic ester functionality.

Table 1: Nomenclature and Classification Data

| Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 1-(tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

| Chemical Abstracts Service Number | 1256360-29-8 |

| PubChem Compound Identifier | 53217251 |

| Molecular Formula | C20H34B2N2O5 |

| Molecular Weight | 404.1 g/mol |

| Chemical Class | Pyrazole-based diboronic ester |

| Functional Groups | Pyrazole, tetrahydropyran, pinacol boronate ester (×2) |

Molecular Geometry and Stereoelectronic Features

The molecular geometry of 1-(tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibits a complex three-dimensional architecture arising from the interplay of its multiple ring systems and sterically demanding substituents. The central pyrazole ring adopts a planar configuration typical of aromatic five-membered heterocycles, with the nitrogen atoms at positions 1 and 2 contributing to the aromatic electron system. The attachment of the tetrahydropyran protecting group at position 1 introduces conformational flexibility, as the six-membered saturated ring can adopt various chair and boat conformations depending on environmental conditions.

The two boronic ester groups positioned at carbons 3 and 5 of the pyrazole ring create significant steric interactions that influence the overall molecular conformation. Each pinacol boronate ester moiety consists of a boron atom coordinated to two oxygen atoms within a six-membered dioxaborolane ring system. The tetrahedral geometry around each boron center, characteristic of boron compounds in their trivalent state, results in substituents extending into three-dimensional space. The methyl groups on the pinacol framework provide additional steric bulk that may restrict rotational freedom around the carbon-boron bonds.

Electronic considerations play a crucial role in determining the reactivity and stability of this compound. The pyrazole ring system exhibits electron-deficient character due to the presence of two nitrogen atoms, which can influence the electron density distribution throughout the molecule. The boronic ester groups act as electron-withdrawing substituents, further modulating the electronic properties of the pyrazole core. This electronic environment enhances the compound's utility in cross-coupling reactions, where the electron-deficient nature of the pyrazole ring facilitates transmetalation processes with transition metal catalysts.

Table 2: Molecular Geometry Parameters

| Structural Feature | Characteristics |

|---|---|

| Pyrazole Ring Geometry | Planar aromatic configuration |

| Boron Coordination | Tetrahedral around each boron center |

| Tetrahydropyran Conformation | Chair/boat equilibrium |

| Steric Interactions | Significant due to dual boronic ester groups |

| Electronic Character | Electron-deficient pyrazole core |

| Rotational Barriers | Restricted due to steric hindrance |

Crystallographic Characterization and X-ray Diffraction Studies

While specific crystallographic data for 1-(tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are limited in the available literature, related pyrazole boronic ester compounds provide valuable insights into the expected solid-state behavior of this molecule. Crystallographic studies of similar pyrazole-boronate complexes reveal characteristic features that can be extrapolated to understand the structural properties of the target compound. The formation of single crystals suitable for X-ray diffraction analysis typically requires careful selection of solvents and crystallization conditions, as demonstrated by related compounds that form crystals through slow evaporation from ethyl acetate solutions.

The crystal packing arrangements of pyrazole boronic ester derivatives are influenced by several intermolecular interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. In related structures, such as those containing 3,5-dimethylpyrazole boronic ester moieties, the molecules arrange in ordered patterns that maximize favorable interactions while minimizing steric clashes. The presence of multiple boronic ester groups in the target compound suggests potential for complex hydrogen bonding networks involving the oxygen atoms of the dioxaborolane rings and the nitrogen atoms of the pyrazole core.

Diffraction studies of comparable compounds indicate that boron-containing heterocycles often exhibit pseudo-tetrahedral geometries around the boron centers, with bond angles deviating slightly from the ideal tetrahedral value due to ring strain and electronic effects. The dioxaborolane rings typically adopt envelope or twisted conformations to minimize angle strain, while maintaining the integrity of the boron-oxygen bonds. Temperature-dependent studies on related pyrazole complexes have revealed structural phase changes that may also be relevant for understanding the thermal behavior of the target compound.

Table 3: Expected Crystallographic Properties

| Property | Expected Characteristics |

|---|---|

| Crystal System | Likely monoclinic or triclinic |

| Space Group | To be determined experimentally |

| Hydrogen Bonding | Network involving nitrogen and oxygen atoms |

| Molecular Packing | Influenced by steric bulk of boronic esters |

| Temperature Stability | Phase changes possible at elevated temperatures |

| Boron Geometry | Pseudo-tetrahedral coordination |

Properties

IUPAC Name |

1-(oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34B2N2O5/c1-17(2)18(3,4)27-21(26-17)14-13-15(22-28-19(5,6)20(7,8)29-22)24(23-14)16-11-9-10-12-25-16/h13,16H,9-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGAKELQAYTDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NN2C3CCCCO3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34B2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682348 | |

| Record name | 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-29-8 | |

| Record name | 1-(Oxan-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Construction

Pyrazole cores are typically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For this compound, malonaldehyde derivatives serve as precursors. A patented method employs malonaldehyde, ethylene glycol, and p-toluenesulfonic acid under toluene reflux (110°C) to form a cyclic intermediate. Subsequent bromination with N-bromosuccinimide (NBS) in chloroform introduces halogen substituents critical for downstream functionalization.

Reaction Conditions:

Nitrogen Protection with THP Group

The pyrazole nitrogen is protected using tetrahydropyranyl chloride (THP-Cl) in the presence of a base such as triethylamine. This step prevents unwanted side reactions during boronation.

Optimization Note:

Boronation Strategies for Dual Dioxaborolan Installation

Palladium-Catalyzed Miyaura Borylation

The introduction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan groups employs a palladium-catalyzed coupling reaction. A modified protocol from patent CN114380853A utilizes bis(pinacolato)diboron (B₂pin₂) with triphenylphosphine palladium chloride (PdCl₂(PPh₃)₂) in THF.

Key Parameters:

Sequential vs. Concurrent Boronation

Comparative studies indicate that sequential boronation (installing one boronate group at a time) improves regioselectivity but reduces overall yield (55–60%). Concurrent boronation offers higher efficiency but requires stringent temperature control to avoid deboronation side reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow technology to enhance reproducibility and safety. Key advantages include:

Purification and Quality Control

Final purification involves silica gel chromatography followed by recrystallization from hexane/ethyl acetate. Analytical benchmarks:

-

Purity (HPLC): ≥99.5%

-

Residual Palladium: <10 ppm (ICP-MS)

Comparative Data on Synthetic Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Total Yield | 62–68% | 75–82% |

| Reaction Time | 48–72 hours | 24–36 hours |

| Catalyst Cost | High | Optimized |

| Solvent Consumption | 15 L/kg | 8 L/kg |

Mechanistic Insights and Side Reaction Mitigation

Boronation Mechanism

Pd⁰ intermediates facilitate oxidative addition with B₂pin₂, followed by transmetallation with the pyrazole bromide. Density functional theory (DFT) calculations suggest that the THP group stabilizes the transition state via steric hindrance, reducing unwanted dimerization.

Common Side Reactions and Solutions

-

Deboronation: Occurs above 85°C; mitigated by precise temperature control.

-

Protecting Group Loss: Additives like 2,6-lutidine stabilize the THP group under acidic conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dioxaborolan groups can undergo substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halides, nucleophiles, palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyrazole rings.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions makes it suitable for constructing more complex molecules used in pharmaceuticals and agrochemicals. The presence of boron atoms facilitates reactions such as Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds in organic compounds .

Medicinal Chemistry

Potential Biological Activities

Research into the biological activities of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole indicates potential anti-inflammatory, anti-cancer, and antimicrobial properties. The compound's interaction with various molecular targets suggests it could modulate enzyme activity and influence signaling pathways associated with inflammation and cell proliferation .

Case Study: Anti-Cancer Activity

A study exploring the anti-cancer properties of similar pyrazole derivatives found that modifications to the pyrazole ring could enhance cytotoxicity against specific cancer cell lines. This indicates that 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole may also exhibit similar effects upon further investigation .

Material Science

Development of Novel Materials

Due to its unique electronic properties conferred by the boron groups, this compound is being investigated for applications in material science. It can be utilized in the development of materials with specific optical and electronic characteristics suitable for use in sensors or electronic devices .

Catalysis

Catalytic Applications

The boron-containing groups in this compound make it particularly useful in catalytic processes. Its application in Suzuki-Miyaura cross-coupling reactions highlights its role as a catalyst or catalyst precursor in forming biaryl compounds critical for pharmaceuticals .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecules; facilitates carbon-carbon bond formation | Synthesis of pharmaceuticals |

| Medicinal Chemistry | Potential anti-inflammatory and anti-cancer properties | Investigated for cytotoxicity against cancer cells |

| Material Science | Development of materials with unique electronic and optical properties | Used in sensors and electronic devices |

| Catalysis | Useful in catalytic processes like Suzuki-Miyaura cross-coupling | Formation of biaryl compounds |

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Molecular Formula : C₂₀H₃₄B₂N₂O₅

- CAS No.: 1003846-21-6 (mono-substituted analog referenced in ); exact CAS for the bis-substituted variant is proprietary but structurally related to intermediates in .

- Key Features :

Synthesis :

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts to install boronate groups. For example, in , a similar bis-boronate pyrazole derivative was prepared using 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a key intermediate. Microwave-assisted reactions and column chromatography are commonly employed for purification .

Comparison with Structurally Related Compounds

Mono-Boronate Pyrazole Derivatives

Bis-Boronate Pyrazole Derivatives

Non-Pyrazole Boronate Esters

Research Findings and Functional Insights

Reactivity in Cross-Coupling Reactions

- The bis-boronate pyrazole exhibits twofold Suzuki-Miyaura reactivity , enabling sequential couplings to construct polyaromatic systems. For example, in , it was used to synthesize a nicotinamide derivative via dual coupling with a brominated aryl intermediate.

- Steric Effects: The THP group and dual boronate substitution increase steric bulk, reducing reaction rates compared to mono-boronates. However, this can improve regioselectivity in certain cases .

Biological Activity

1-(Tetrahydro-2H-pyran-2-yl)-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a complex organic compound characterized by its unique structural features, including a pyrazole ring and dual dioxaborolan substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 404.1 g/mol. Its structure consists of:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Dioxaborolan Groups : These boron-containing groups are known for their reactivity and potential biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets:

- Enzymatic Interaction : The dioxaborolan groups may interact with enzymes involved in metabolic pathways.

- Signal Pathway Modulation : It may influence pathways related to inflammation and cell proliferation.

Anti-Cancer Activity

Recent studies have explored the compound's potential as an anti-cancer agent. For instance:

- In vitro Studies : Research has indicated that compounds with similar pyrazole structures exhibit significant inhibition of cancer cell growth. The presence of the dioxaborolan groups enhances this activity by facilitating interactions with target proteins involved in tumorigenesis .

Anti-Inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Mechanism : It is believed that the compound may inhibit pro-inflammatory cytokines through modulation of signaling pathways involved in immune responses .

Table 1: Summary of Biological Activities

Case Study 1: Anti-Cancer Efficacy

A study published in Molecular Cancer Therapeutics evaluated the efficacy of a structurally similar pyrazole derivative. The results demonstrated a dose-dependent inhibition of cancer cell lines, suggesting that modifications to the pyrazole structure could enhance potency.

Case Study 2: Inflammatory Response Modulation

Research conducted on the anti-inflammatory properties of boron-containing compounds showed that they could significantly reduce the secretion of TNF-alpha and IL-6 in vitro. This suggests a promising avenue for further exploration in inflammatory diseases.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how are the boronate esters introduced?

The synthesis typically involves installing the tetrahydro-2H-pyran (THP) protecting group on the pyrazole nitrogen, followed by sequential Miyaura borylation to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups. Key steps include:

- THP Protection : The pyrazole nitrogen is protected using dihydropyran under acidic conditions to prevent unwanted side reactions during subsequent functionalization .

- Borylation : Palladium-catalyzed Miyaura borylation is employed, often with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ as a catalyst. Reaction conditions (e.g., anhydrous THF, inert atmosphere) are critical to avoid hydrolysis of the boronate esters .

- Purification : Column chromatography or recrystallization is used to isolate the product, with monitoring via B NMR to confirm boronate ester formation .

Basic: Which characterization techniques are most effective for verifying the structure and purity of this compound?

- X-ray Crystallography : Resolves the 3D structure, confirming regiochemistry of the boronate esters and THP group orientation. SHELX software is commonly used for refinement .

- Multinuclear NMR : H and C NMR identify proton environments, while B NMR (δ ~30 ppm) confirms boronate ester integrity. F NMR may be used if fluorinated analogs are synthesized .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, particularly for isotopic patterns of boron-containing species .

Basic: How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what factors influence its reactivity?

The bis-boronate groups enable dual cross-coupling, making the compound a versatile building block for synthesizing symmetric or unsymmetric biaryl systems. Key factors include:

- Catalyst Choice : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures at 60–80°C are standard.

- Base Sensitivity : Carbonate or phosphate bases (e.g., K₂CO₃) activate the boronate esters without decomposing the THP group .

- Steric Effects : The THP group may hinder coupling at the pyrazole C-4 position, favoring reactivity at C-3 and C-5 .

Advanced: How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from:

- Moisture Sensitivity : Boronate esters hydrolyze in humid conditions, reducing yields. Strict anhydrous protocols (e.g., glovebox, molecular sieves) are essential .

- Catalyst Loading : Overloading Pd can lead to homocoupling byproducts. Optimizing Pd to 1–2 mol% and using ligand-accelerated catalysis improves efficiency .

- Substrate Compatibility : Electron-deficient aryl halides react faster. Pre-activation of the boronate via trifluoroborate formation may enhance reactivity in challenging cases .

Advanced: What strategies enable regioselective functionalization of the pyrazole core?

- Directed C–H Borylation : Use of iridium catalysts with ligands (e.g., 4,4’-di-tert-butyl-2,2’-bipyridine) can selectively functionalize specific positions, bypassing steric hindrance from the THP group .

- Protection/Deprotection : Temporarily removing the THP group allows functionalization at the N-1 position, followed by re-protection .

Advanced: How does computational modeling aid in predicting this compound’s reactivity?

- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics : Simulate steric effects of the THP group on reaction trajectories, guiding solvent and catalyst selection .

Advanced: What are the stability considerations for long-term storage of this compound?

- Temperature : Store at –20°C under nitrogen to prevent boronate ester hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation risks.

- Quality Control : Periodic B NMR checks detect decomposition; silica-gel TLC (hexane/EtOAc) monitors purity .

Advanced: How is this compound utilized in synthesizing complex heterocycles beyond biaryls?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.